molecular formula C35H33N5O5S B2827453 N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-79-9

N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

カタログ番号: B2827453
CAS番号: 443670-79-9
分子量: 635.74
InChIキー: YFIXVKQRCFYUFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a polycyclic benzoimidazoquinazoline core, substituted with a 3,4-dimethoxyphenethyl group at the carboxamide position and a thioether-linked 4-ethoxyphenylacetamide moiety at the 6-position. Key structural attributes include:

  • Benzoimidazoquinazoline scaffold: Known for rigidity and planar geometry, facilitating interactions with hydrophobic binding pockets .
  • 3,4-Dimethoxyphenethyl group: Electron-rich aromatic substituents that may enhance π-π stacking or modulate solubility .
  • Thioether linkage: Enhances metabolic stability compared to ether or ester linkages .
  • 4-Ethoxyphenylacetamide: A polar substituent that could improve water solubility and hydrogen-bonding capacity .

特性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N5O5S/c1-4-45-25-13-11-24(12-14-25)37-32(41)21-46-35-39-28-20-23(10-15-26(28)33-38-27-7-5-6-8-29(27)40(33)35)34(42)36-18-17-22-9-16-30(43-2)31(19-22)44-3/h5-16,19-20H,4,17-18,21H2,1-3H3,(H,36,42)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXVKQRCFYUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Benzoimidazoquinazoline vs. Benzothiazole Derivatives

The compound in , N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g), shares a benzothiazole-carboxamide backbone but lacks the fused quinazoline system.

Imidazo-Thiadiazole Systems

highlights N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide, which incorporates an imidazo-thiadiazole core. The thiadiazole ring introduces additional electronegativity, which may alter redox properties compared to the target compound’s quinazoline system .

Substituent Effects

Methoxy vs. Halogen Substituents

The target compound’s 3,4-dimethoxyphenethyl group contrasts with halogenated analogs in (e.g., 4g: 4-chlorophenyl). Methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas halogens are electron-withdrawing. This difference could influence solubility (methoxy groups enhance hydrophilicity) and interactions with charged residues in biological targets .

Alkyl vs. Aryl Amide Substituents

describes N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide, which substitutes the 4-ethoxyphenyl group in the target compound with a 3-methoxypropyl chain. The alkyl chain may improve membrane permeability due to increased lipophilicity (predicted logP for compound: ~3.5 vs. ~4.2 for the target compound) .

Research Implications

  • Pharmacokinetics : The target compound’s 4-ethoxyphenyl group may confer better metabolic stability than alkylamide derivatives in , as aryl groups resist oxidative degradation .
  • Target Selectivity : The benzoimidazoquinazoline scaffold could exhibit higher affinity for kinase targets compared to benzothiazole or imidazo-thiadiazole systems, based on structural analogs in kinase inhibitor databases .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. For example:

  • Temperature and pH : Optimal ranges (e.g., 50–80°C, pH 7–9) prevent side reactions and improve yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or preparative HPLC is critical for isolating the final product, as impurities from unreacted thiol or amide precursors may persist .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of methoxy, ethoxy, and amide groups, with aromatic proton signals in the 6.5–8.5 ppm range .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z 587.220 for [M+H]+^+) and fragments corresponding to the benzimidazoquinazoline core .
  • HPLC : Monitors reaction progress and ensures >95% purity by reverse-phase methods (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability:

  • Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable pathways, reducing trial-and-error in solvent or catalyst selection .
  • Solvent Effects : COSMO-RS simulations guide solvent choice by modeling solvation free energies, critical for thioether bond formation .
  • By-Product Analysis : Machine learning models trained on reaction databases flag potential side products (e.g., disulfide formation) .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Conflicts may arise from overlapping NMR signals or isotopic patterns in MS:

  • 2D NMR (HSQC, HMBC) : Resolves ambiguities in aromatic regions by correlating 1^1H and 13^{13}C shifts .
  • Isotopic Labeling : 15^{15}N-labeled intermediates clarify amide bond connectivity in complex spectra .
  • Cross-Validation : Compare experimental IR stretching frequencies (e.g., 1650–1700 cm1^{-1} for C=O) with computational spectra (e.g., Gaussian09) .

Advanced: What strategies mitigate by-product formation during thioether linkage synthesis?

Answer:
The thioether group (-S-) is prone to oxidation or disulfide formation:

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation during coupling steps .
  • Thiol Protecting Groups : Trityl or acetamidomethyl (Acm) groups shield thiols until deprotection .
  • Real-Time Monitoring : In situ Raman spectroscopy tracks thiol consumption, enabling prompt adjustments .

Advanced: How can researchers evaluate the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_\text{on}/koff_\text{off}) to receptors like tyrosine kinases .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, prioritizing residues (e.g., Asp1042 in EGFR) for mutagenesis studies .
  • Cellular Assays : Dose-response curves (IC50_{50}) in cancer cell lines validate cytotoxicity, with LC-MS/MS quantifying intracellular compound levels .

Advanced: What experimental designs address low solubility in pharmacological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<1% DMSO) to maintain solubility without cell membrane disruption .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzimidazole moiety .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., quinazoline ring oxidation) over 6–12 months .

Advanced: How can researchers validate the compound’s selectivity in kinase inhibition assays?

Answer:

  • Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • ATP-Competition Assays : Vary ATP concentrations (1–10 mM) to confirm competitive inhibition mechanisms .
  • Crystallography : Co-crystallize with target kinases (e.g., PDB deposition) to visualize binding interactions .

Advanced: What statistical approaches analyze dose-response data in preclinical studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare treatment groups for significance (p < 0.05) in tumor growth inhibition studies .
  • Meta-Analysis : Pool data from multiple assays to assess reproducibility and bias using R or Python (scipy.stats) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。